(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring, a pyrrolidine moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The final step involves the formation of the acrylamide group via a coupling reaction under specific conditions, such as the use of a palladium catalyst and a base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole ring and pyrrolidine moiety can engage in specific binding interactions, while the acrylamide group may participate in covalent bonding with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A compound with a similar carbamate group but different overall structure.
Zwitterions: Compounds with both positive and negative charges, which can exhibit unique solubility and reactivity properties.
Uniqueness
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide is unique due to its combination of a benzo[d][1,3]dioxole ring, a pyrrolidine moiety, and an acrylamide group. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(19-9-1-2-10-20-11-3-4-12-20)8-6-15-5-7-16-17(13-15)23-14-22-16/h5-8,13H,3-4,9-12,14H2,(H,19,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXMWZKNTBQYDH-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC#CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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